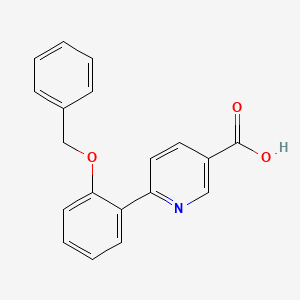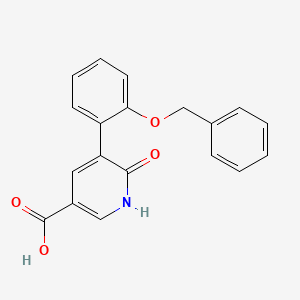
2-(3-Benzyloxyphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Benzyloxyphenyl)nicotinic acid (2-BPA) is a small organic molecule with a structure similar to nicotinic acid (also known as niacin) that has a wide range of applications in the scientific research community. 2-BPA is a versatile compound that can be used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is a highly reactive compound that is used in the synthesis of other compounds, and has numerous applications in the fields of biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
2-BPA has a wide range of applications in the scientific research community. It is used in the synthesis of other compounds, including drugs, and is also used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is used in the study of enzyme kinetics, protein-protein interactions, and metabolic pathways. It is also used in the study of cell signaling and gene expression.
Wirkmechanismus
2-BPA is a small organic molecule that is capable of acting as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is known to interact with several enzymes, including cytochrome P450 and monoamine oxidase, and is known to be involved in the activation of several cell-signaling pathways.
Biochemical and Physiological Effects
2-BPA has several biochemical and physiological effects. It is known to affect the activity of several enzymes, including cytochrome P450 and monoamine oxidase, and is known to activate several cell-signaling pathways. It is also known to affect the expression of several genes, and has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-BPA is a highly reactive compound that is relatively easy to synthesize and is widely available. It is also relatively inexpensive and can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-BPA is a highly reactive compound and should be handled with care in the laboratory.
Zukünftige Richtungen
In the future, 2-BPA could be used to study the effects of small molecules on gene expression and cell signaling pathways. It could also be used to study the effects of small molecules on enzyme kinetics, protein-protein interactions, and metabolic pathways. Additionally, 2-BPA could be used to develop new drugs and therapies for a variety of diseases and disorders. Finally, 2-BPA could be used to study the effects of small molecules on the immune system and to develop new treatments for autoimmune diseases.
Synthesemethoden
2-BPA is synthesized by the reaction of benzyl alcohol and 3-hydroxybenzoic acid. This reaction is typically performed in an aqueous solution of sodium hydroxide and is catalyzed by either sodium hydroxide or potassium hydroxide. The reaction is exothermic and yields 2-BPA as the primary product.
Eigenschaften
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-10-5-11-20-18(17)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOLYHSNAFJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688422 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258628-83-9 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














